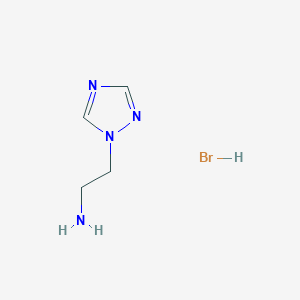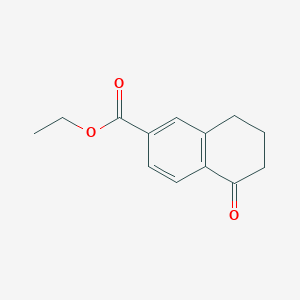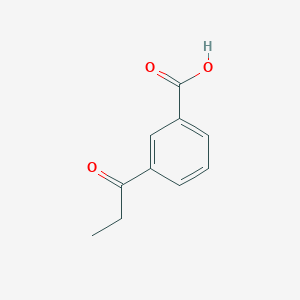
3-Propanoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Propanoylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the oxidation of 3-propylbenzene using potassium permanganate (KMnO4) under acidic conditions . This reaction converts the alkyl side chain into a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3) to convert the corresponding alkylbenzene derivatives into the desired carboxylic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Propanoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoic acid derivatives using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Propanoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-propanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
3-Propanoylbenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: Both compounds have a benzene ring with a carboxylic acid group, but this compound has an additional propionyl group, making it more versatile in chemical reactions.
3-Phenylpropanoic acid: This compound is structurally similar but lacks the carbonyl group present in this compound, resulting in different reactivity and applications.
4-Oxo-4-phenylbutanoic acid: This compound has a similar structure but with a different position of the carbonyl group, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-propanoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGVUOQOFRNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551218 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74380-71-5 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



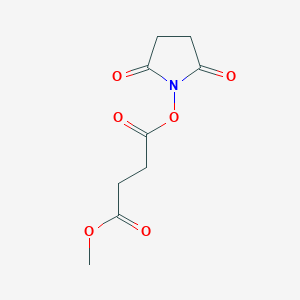

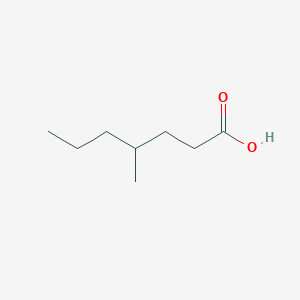
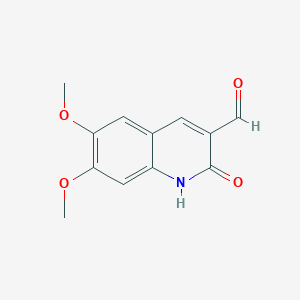
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
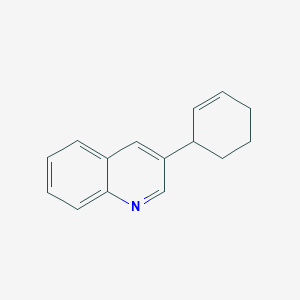
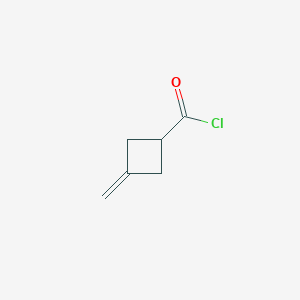
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)
